molecular formula C2HF3N4 B3024279 5-(trifluoromethyl)-2H-tetrazole CAS No. 2925-21-5

5-(trifluoromethyl)-2H-tetrazole

Cat. No. B3024279
CAS RN: 2925-21-5
M. Wt: 138.05 g/mol
InChI Key: FOEPLOQMUWYHBM-UHFFFAOYSA-N
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Description

5-(trifluoromethyl)-2H-tetrazole is a chemical compound that contains a trifluoromethyl group (-CF3). The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . Compounds with this group are a subclass of the organofluorines .


Synthesis Analysis

The synthesis of trifluoromethyl compounds involves various methods. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper . Trifluoromethyl carbonyls can be prepared by reaction of aldehydes and esters with Ruppert’s reagent .


Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .


Physical And Chemical Properties Analysis

The physical properties of trifluoromethyl compounds, such as solubility, thermal stability, and glass-transition temperatures, have been studied to understand their suitability for various applications.

Scientific Research Applications

Energetic Material Synthesis

5-(trifluoromethyl)-2H-tetrazole is integral in the synthesis of energetic high-nitrogen compounds. A study by Haiges and Christe (2013) discusses the preparation of 5-(trinitromethyl)-2H-tetrazole, which is converted into various tetrazolates. These compounds are highly energetic materials with potential applications in explosives (Haiges & Christe, 2013).

Synthesis of Substituted Tetrazoles

Reed and Jeanneret (2021) detailed a method for synthesizing diverse arrays of 2,5-disubstituted tetrazoles, utilizing 5-substituted 1H-tetrazoles, which is important in medicinal chemistry for creating bioisosteres (Reed & Jeanneret, 2021).

Coordination Chemistry

Gerhards et al. (2015) explored the coordination chemistry of perfluoroaryl-1H-tetrazoles, investigating compounds like (3,5-bis(trifluoromethyl)phenyl)tetrazole, which is closely related to this compound. This research aids in understanding the interaction of such compounds with various elements, significant in material science and catalysis (Gerhards et al., 2015).

Synthesis of Heterocycles and Medicinal Chemistry

The work of Roh, Vávrová, and Hrabálek (2012) focuses on 5-substituted tetrazoles in organic chemistry, highlighting their use in synthesizing other heterocycles and in drug design. These compounds serve as bioisosteres of carboxylic acids in medicinal chemistry, offering metabolic resistance and improved pharmacokinetics (Roh, Vávrová, & Hrabálek, 2012).

Energetic Material Characterization

Fischer et al. (2013) synthesized 5-(Tetrazol-1-yl)-2H-tetrazole, a derivative of the subject compound, and characterized its structural and energetic properties. This research contributes to the understanding of tetrazoles as potential energetic materials in various applications (Fischer et al., 2013).

Synthesis Advances

Mittal and Awasthi (2019) provided a comprehensive discussion on the advancements in the synthesis of 5-substituted 1H-tetrazoles, emphasizing the development of more efficient and eco-friendly methods. This is crucial in pharmaceutical and agricultural applications (Mittal & Awasthi, 2019).

Vibrational Spectra Analysis

Research by Sokolova et al. (1977) on the vibrational spectra of structures like 5-trifluoromethyltetrazole helps in understanding the impact of electron-acceptor substituents on the electronic structure of tetrazole rings. This is significant in the field of spectroscopy and material analysis (Sokolova et al., 1977).

Safety and Hazards

The safety data sheet for a related compound, 3-Methoxy-5-(trifluoromethyl)phenylboronic acid, suggests that it may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is expected that many novel applications of trifluoromethyl compounds will be discovered in the future .

properties

IUPAC Name

5-(trifluoromethyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF3N4/c3-2(4,5)1-6-8-9-7-1/h(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEPLOQMUWYHBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNN=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10951852
Record name 5-(Trifluoromethyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2925-21-5, 1702-15-4
Record name 5-(Trifluoromethyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Trifluoromethyltetrazole sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.220.154
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-(trifluoromethyl)-2H-1,2,3,4-tetrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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